2,6-Dibromoanthraquinone
Overview
Description
2,6-Dibromoanthraquinone is an organic compound with the molecular formula C14H6Br2O2. It is a derivative of anthraquinone, where two bromine atoms are substituted at the 2 and 6 positions of the anthraquinone ring. This compound is known for its yellow to brown crystalline appearance and is used in various chemical applications, including the synthesis of dyes, pigments, and organic semiconductors .
Mechanism of Action
Target of Action
2,6-Dibromoanthraquinone is an organic compound that is widely used in the synthesis of various organic compounds . It is often used as a building block in the synthesis of semiconducting small molecules or polymers for applications in fluorophores, photocatalysts, OLEDs, and organic solar cells .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. For instance, in the case of its use in the synthesis of organic compounds, it undergoes a cross-coupling reaction with other molecules to form more complex structures .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the context of its use. In the case of its use in the synthesis of organic compounds, it participates in cross-coupling reactions, which are key steps in many synthetic pathways .
Pharmacokinetics
As an organic compound used in synthesis, its bioavailability would likely depend on factors such as its chemical structure, the route of administration, and the specific context of its use .
Result of Action
The result of the action of this compound is the formation of new organic compounds with desired properties. For example, when used in the synthesis of organic compounds for applications in fluorophores, photocatalysts, OLEDs, and organic solar cells, the resulting compounds exhibit the desired optical and electronic properties .
Biochemical Analysis
Biochemical Properties
2,6-Dibromoanthraquinone plays a significant role in biochemical reactions due to its electron-accepting properties. It can initiate or catalyze various reactions, such as the oxidation of organic compounds and the formation of polymer networks . This compound interacts with enzymes, proteins, and other biomolecules, enabling it to exhibit antioxidant, anti-inflammatory, anticancer, antibacterial, and antifungal properties . For instance, it has been reported to interact with redox-active enzymes, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation. Additionally, it can alter the expression of genes involved in oxidative stress response, leading to enhanced cellular defense mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific sites on enzymes, altering their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, the compound can inhibit or activate enzymes involved in redox reactions, thereby affecting the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in areas where it can exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules, thereby modulating its biochemical properties and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromoanthraquinone can be synthesized from 2,6-diamino-9,10-anthraquinone through a diazotization reaction. The process involves the following steps :
Starting Material: 2,6-diamino-9,10-anthraquinone (5g, 20.99mmol)
Reagents: tert-butyl nitrite (6.20ml, 52.00mmol), copper bromide (11.72g, 52.50mmol), acetonitrile (300ml)
Reaction Conditions: The mixture is reacted at 65°C for 2 hours.
Quenching: The reaction is quenched with 20% hydrochloric acid.
Purification: The precipitate is filtered and washed with dichloromethane and brine. Recrystallization from 1,4-dioxane yields this compound (2.44g, 30%).
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromoanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution.
Oxidation and Reduction: It can participate in redox reactions, where the anthraquinone core can be reduced to hydroanthraquinone or oxidized to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Redox Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted anthraquinone derivatives can be formed.
Redox Products: Hydroanthraquinone and other oxidized forms of anthraquinone.
Scientific Research Applications
2,6-Dibromoanthraquinone has several scientific research applications:
Organic Semiconductors: Used as a building block for the synthesis of semiconducting small molecules and polymers in organic light-emitting diodes (OLEDs) and organic solar cells.
Dyes and Pigments: Serves as an intermediate in the synthesis of various dyes and pigments due to its chromophoric properties.
Photocatalysis: Acts as a photocatalyst in the oxidation of aromatic alcohols, demonstrating high efficiency and selectivity.
Bioimaging: Utilized in the development of near-infrared fluorophores for biological imaging applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromoanthraquinone: Similar in structure but with only one bromine atom, it also serves as a photocatalyst and intermediate in organic synthesis.
2,6-Diaminoanthraquinone: The precursor for 2,6-dibromoanthraquinone, used in similar applications but with different reactivity due to the presence of amino groups.
Uniqueness
This compound is unique due to its dual bromine substitution, which enhances its reactivity in nucleophilic substitution reactions and its efficiency as a photocatalyst. Its ability to form stable intermediates and products in redox reactions makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,6-dibromoanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFYHUWBLXKCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449859 | |
Record name | 2,6-Dibromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633-70-5 | |
Record name | 2,6-Dibromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions governing the self-assembly of 2,6-dibromoanthraquinone on surfaces?
A: Research using scanning tunneling microscopy (STM) reveals that this compound molecules deposited on gold surfaces (Au(111)) form ordered structures through a combination of halogen bonds and hydrogen bonds [, ]. These bonds dictate the arrangement of molecules into specific patterns, such as triangular structures and chevron patterns. Notably, halogen bonds involving the bromine atoms of the molecule play a crucial role in stabilizing these structures.
Q2: Can this compound be used as a building block for more complex molecular systems?
A: Yes, this compound shows promise as a building block in supramolecular chemistry and materials science. Its ability to engage in both halogen bonding and hydrogen bonding, coupled with its self-assembly behavior, makes it attractive for creating functional materials with tailored properties []. Furthermore, its use as a precursor in synthesizing conjugates with biological molecules like 2'-deoxyadenosine highlights its potential in bioorganic chemistry and DNA-related research [].
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